2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexane derivative with an isoquinoline derivative under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl) [1- (1,3-thiazol-2-yl)ethyl]amine hydrochloride
- 2-噻唑乙胺 (2-thiazol-2-yl-ethylamine)
Uniqueness
Compared to similar compounds, 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-27-13-12-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-2-6-10-21)18(25)23-20-22-11-14-28-20/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3,(H,22,23,25) |
InChI Key |
REDCZMLFEPNOEE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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